(3-Benzyloxypropyl)triphenylphosphonium bromide
Overview
Description
(3-Benzyloxypropyl)triphenylphosphonium bromide is a phosphonium salt that has been utilized in various synthetic organic chemistry applications. The compound is related to benzyltriphenylphosphonium bromide, which is a well-known reagent in organic synthesis for its ability to act as an alkylating agent, a phase transfer catalyst, and in the cleavage of ethers .
Synthesis Analysis
The synthesis of related benzyltriphenylphosphonium compounds typically involves the reaction of benzyl bromide with triphenylphosphine. This reaction can proceed via alkylation/cyclopropanation cascade reactions, providing a range of products with high diastereoselectivity . Additionally, benzyltriphenylphosphonium salts can be synthesized by reacting benzyl bromide with tris(diethylamino)phosphine or by treating existing phosphonium salts with elemental bromine .
Molecular Structure Analysis
The molecular structure of benzyltriphenylphosphonium bromide derivatives has been extensively studied using X-ray crystallography. These compounds typically exhibit a tetrahedral geometry around the phosphorus atom. For instance, the crystal structure of benzyl(2-methoxyphenyl)diphenylphosphonium bromide shows near tetrahedral geometry with the oxygen atom of the methoxy group trans to the alkyl carbon atom of the benzyl group . The molecular structure is further supported by various spectroscopic methods, including NMR and FT-IR .
Chemical Reactions Analysis
Benzyltriphenylphosphonium bromide and its derivatives participate in a variety of chemical reactions. They can act as brominating agents for double bonds and phenolic rings , and they can also be used for the deprotection of dithioacetals . The reactivity of these compounds is often influenced by the stability of the carbocationic intermediate formed during the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyltriphenylphosphonium bromide derivatives include good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF. They are characterized by their thermal and physicochemical stability, which makes them advantageous for use in organic synthesis. The compounds are also reported to be non-toxic compared to liquid bromine, which is an added benefit for their use as brominating agents .
Scientific Research Applications
Synthesis and Structural Studies
(Hübner et al., 1997) conducted a study focusing on the synthesis and crystal structure of (Benzyl)triphenylphosphonium bromide. They prepared the compound through the reaction of triphenylphosphine with benzylbromide and analyzed its crystal structure.
Facilitating Multistep Cascade Reactions
In 2014, (Zhu et al.) developed a method for synthesizing benzo[3.1.0]bicycloalkanes using (3-Benzyloxypropyl)triphenylphosphonium bromide. Their approach utilized alkylation/cyclopropanation cascade reactions, achieving high yields and diastereoselectivity.
Oxidation of Alcohols and Hydroquinones
(Tajbakhsh et al., 2005) described the use of o-xylylenebis(triphenylphosphonium peroxymonosulfate), prepared from o-xylylenebis(triphenylphosphonium bromide), for the oxidation of benzylic and allylic alcohols under solvent-free conditions.
Template-Directed Synthesis of [2]Rotaxanes
Research by (Rowan et al., 1999) involved the use of (3-Benzyloxypropyl)triphenylphosphonium bromide in the template-directed synthesis of [2]rotaxanes, employing a threading-followed-by-stoppering approach.
Synthesis of 3‐Deoxy‐D‐Manno‐2‐Octulosonic Acid
(Frick et al., 1991) used [(Benzyloxy)(benzyloxycarbonyl)methyl]triphenylphosphonium bromide in a Wittig reaction to synthesize 3‐deoxy‐D‐manno‐2‐octulosonic acid, a key compound in biochemical research.
Suzuki–Kumada Coupling Reactions
In a study by (Thiemann et al., 1999), (bromoaroylmethyl)triphenylphosphonium bromides were used in Suzuki–Kumada coupling reactions to produce biaryl- and arylhetaryl-carbonylmethylidenephosphoranes.
Hydrolysis Kinetics and Carbanion Stability
(Allen & Hutley, 1972) studied the hydrolysis kinetics of various (heteroarylmethyl)triphenylphosphonium bromides, including a comparison with benzyltriphenylphosphonium bromide, to understand the relative stability of carbanions.
Thermolysis of Ester Salts
(Castañeda et al., 2008) investigated the thermal decomposition of triphenylphosphonium alkyl ester bromides and chlorides, providing insights into the reaction mechanisms and product compositions.
Synthesis and Reaction of Benzyltriphenylphosphonium Salts
In 1973, (Bredereck et al.) conducted research on the synthesis and reactions of benzyltriphenylphosphonium salts, contributing to the understanding of these compounds in organic synthesis.
Cleavage of Benzyl Ethers
A study by (Ramanathan & Hou, 2010) explored the use of triphenylphosphine hydrobromide in cleaving benzyl ethers derived from various alcohols.
Safety And Hazards
“(3-Benzyloxypropyl)triphenylphosphonium bromide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
triphenyl(3-phenylmethoxypropyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYCJWXMZGVGJV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448639 | |
Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyloxypropyl)triphenylphosphonium bromide | |
CAS RN |
54314-85-1 | |
Record name | Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54314-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Benzyloxypropyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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